Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate
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Description
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a chemical compound with promising applications in scientific research. Its unique structure offers potential in drug development and synthesis of complex molecules. The molecular formula of the compound is C18H25N3O4 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is characterized by the presence of a cyano group, a tert-butyl ester group, and a 2,4-dimethoxybenzylamino group attached to an azetidine ring . This structure is likely to confer unique chemical properties to the compound.Physical And Chemical Properties Analysis
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate has a molecular weight of 347.409 . It has a density of 1.2±0.1 g/cm3 . The boiling point of the compound is 495.0±45.0 °C at 760 mmHg .Scientific Research Applications
- Significance : Boc-Cbz allows for the selective protection of amino groups in the presence of other functional groups, making it valuable in organic synthesis and drug development .
- Significance : This compound participates in a metal-free reaction that forms two new C–C bonds via sequential C(sp³)–H/C(sp²)–H bond functionalization. Such transformations are essential in medicinal chemistry and materials science .
Chemoselective Tert-Butoxycarbonylation Reagent
Construction of 6-Alkyl Phenanthridines
properties
IUPAC Name |
tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYJRUGUGVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate |
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